molecular formula C9H4F3NO B121949 2,4,5-Trifluorobenzoylacetonitrile CAS No. 142501-42-6

2,4,5-Trifluorobenzoylacetonitrile

Cat. No. B121949
M. Wt: 199.13 g/mol
InChI Key: OXROCPTTWLHZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluorobenzoylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2,4,5-trifluorobenzoic acid have been mentioned as valuable synthetic intermediates with significant applications in the pharmaceutical industry and material science . The compound of interest may share some similarities in terms of reactivity and applications with the mentioned trifluorobenzoic acid due to the presence of the trifluoromethyl group and the benzoic acid moiety.

Synthesis Analysis

The synthesis of related compounds, such as 2,4,5-trifluorobenzoic acid, has been reported using a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The synthesis is facilitated by a T-micromixer and tube microreactor, which aids in the Grignard exchange reaction, and a falling film microreactor, which enables the efficient gas–liquid reaction with CO2. This method yields 2,4,5-trifluorobenzoic acid in high purity after a simple extractive workup . Although 2,4,5-trifluorobenzoylacetonitrile is not specifically synthesized in the discussed papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4,5-trifluorobenzoylacetonitrile, such as 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), has been studied using various methods including UV–vis kinetic, high-resolution LSIMS, 19F NMR, and FT-IR. The products of reactions involving PFPA have been identified as ortho or para substituted dimers and a mixture of oligomers. The structures of these dimers have been visualized using PM5 semiempirical calculations . These findings suggest that the molecular structure of 2,4,5-trifluorobenzoylacetonitrile could also be studied using similar techniques to understand its reactivity and properties.

Chemical Reactions Analysis

The reactions between PFPA and strong N-bases have been explored, resulting in the formation of substituted dimers and oligomers. These reactions are described as relatively slow processes with low equilibrium constants . While the specific chemical reactions of 2,4,5-trifluorobenzoylacetonitrile are not detailed in the provided papers, the reactivity of the trifluoromethyl group and the nitrile functionality could be inferred to some extent from the behavior of PFPA in the presence of strong bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-trifluorobenzoylacetonitrile are not directly reported in the provided papers. However, the synthesis of 2,4,5-trifluorobenzoic acid and the study of PFPA provide insights into the potential properties of related trifluoromethyl-containing compounds. For instance, the high yield and purity of 2,4,5-trifluorobenzoic acid suggest that the trifluoromethyl group may confer stability and reactivity conducive to clean synthetic processes . Additionally, the study of PFPA's reaction kinetics and product structures could inform predictions about the stability and reactivity of 2,4,5-trifluorobenzoylacetonitrile .

Scientific Research Applications

Fluorinated Compounds in COX-2 Inhibition

Fluorinated derivatives of salicylate, such as triflusal and its metabolite HTB, have been explored for their therapeutic potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies highlight the significance of fluorinated compounds in developing anti-inflammatory drugs (Fernández de Arriba et al., 1999).

Fluorinated Derivatives in Cardiac Research

Research on triflusal, a fluorinated salicylate derivative, indicates its potential in inhibiting cardiac hypertrophy by blocking the NF-κB signaling pathway. This illustrates the role of fluorinated molecules in cardiovascular research and therapeutic development (Planavila et al., 2006).

Neurological Applications

Studies on triflusal demonstrate its ability to downregulate NF-κB in the brain, suggesting potential applications in neurology, particularly in addressing neuroinflammation and cerebral ischemia (Acarín et al., 2000).

Chemical Synthesis and Drug Metabolism

Research into the synthesis and identification of urinary metabolites of psychoactive drugs sheds light on the importance of fluorinated compounds in understanding drug metabolism and facilitating forensic analysis (Kanamori et al., 2011).

Safety And Hazards

The safety data sheet for 2,4,5-Trifluorobenzoylacetonitrile suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROCPTTWLHZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645210
Record name 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzoylacetonitrile

CAS RN

142501-42-6
Record name 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.